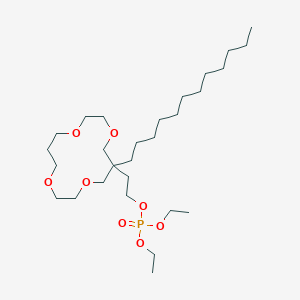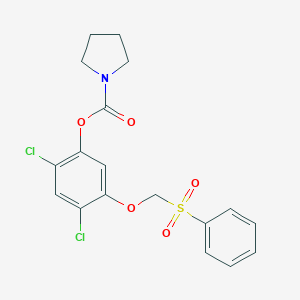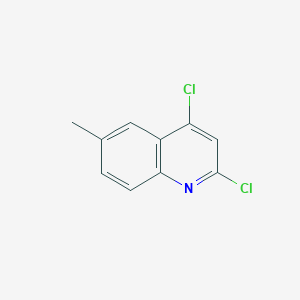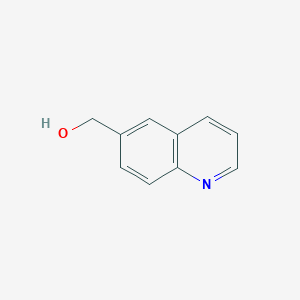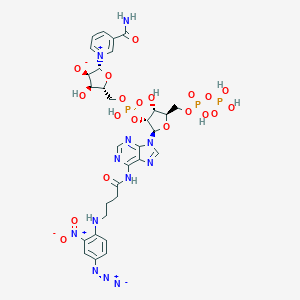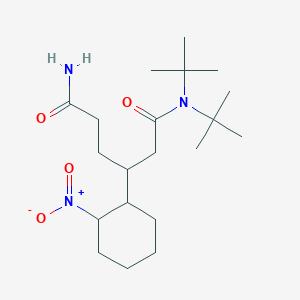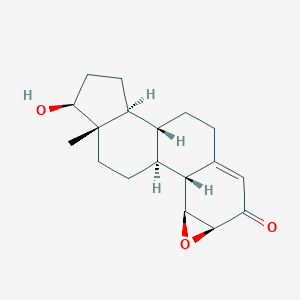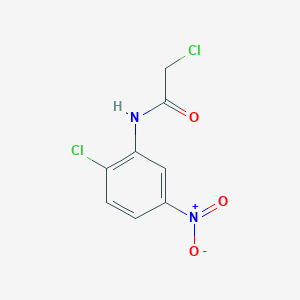
D-Glycero-D-gulo-heptono-1,4-lactone
Overview
Description
Synthesis Analysis
The synthesis of D-Glycero-D-gulo-heptono-1,4-lactone involves multiple steps, starting from its lactone form. It serves as a precursor for the synthesis of deoxyheptonolactones and anhydroheptonolactones through processes such as hydrogenolysis, reaction with hydrogen bromide—acetic acid, and treatment with formic acid in hydrogen fluoride. These processes yield a variety of structurally diverse compounds, illustrating the lactone's versatility as a chemical building block (Bock et al., 1988).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various analytical techniques. Its structure is characterized by the presence of multiple stereocenters and a lactone ring, which influence its reactivity and functionalization. The relative and absolute configurations of its stereocenters have been established, providing a basis for understanding its chemical behavior and the synthesis of its derivatives (Håkansson et al., 2006).
Chemical Reactions and Properties
This compound undergoes a variety of chemical reactions, including redox reactions with chromium compounds, leading to the formation of CrIII as well as intermediates such as CrIV and CrV species. These reactions are significant for understanding the redox chemistry and kinetics of lactone interactions with transition metals (Mangiameli et al., 2010).
Scientific Research Applications
Synthesis of Deoxyheptonolactones and Anhydroheptonolactones : D-glycero-d-gulo-heptono-1,4-lactone serves as a useful precursor for synthesizing deoxyheptonolactones and anhydroheptonolactones, which have potential applications in pharmaceuticals and biotechnology (Bock, Lundt, Pedersen, & Sonnichsen, 1988).
Preparation of Aroyl- and Aryl-hydrazide Derivatives : This chemical can be used to prepare aroyl- and aryl-hydrazide derivatives, indicating its potential in organic synthesis and reactivity studies (Sharaf, Sallam, & El Shenawy, 1981).
Synthesis of Polyhydroxy Amino Acids : It facilitates the synthesis of polyhydroxy amino acids based on D- and L-alanine, with applications in pharmaceuticals and nutraceuticals (Gómez, Kolender, & Varela, 2006).
Redox Chemistry with Chromium Compounds : In a study involving CrVI/CrV/CrIV, this compound system produced D-gluconic acid, formic acid, and CrIII, revealing its interaction with reactive chromium intermediates (Mangiameli et al., 2010).
Synthesis of Iminosugars and Polyhydroxylated Amino Acids : This compound is also instrumental in the biotechnological synthesis of homonojirimycin analogues from D-glucose, relevant for the production of iminosugars and polyhydroxylated amino acids (Glawar et al., 2013).
Structural Analysis in Crystallography and NMR Spectroscopy : Aldonamides derived from this compound exhibit all-trans sugar chain conformation in solution and crystallize in various packing modes, demonstrating its usefulness in crystallography and NMR spectroscopy (Metta-Magaña, Reyes-Martínez, & Tlahuext, 2007).
Synthesis of Chiral Compounds : This compound is also used in the synthesis of powerful chiral starting materials, vital for the creation of chiral compounds and their structural analysis (Beacham et al., 1991).
Mechanism of Action
Target of Action
D-Glucoheptono-1,4-lactone, also known as D-Glycero-D-gulo-heptono-1,4-lactone or Heptono-1,4-lactone, is primarily used in the organic synthesis of N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides . These compounds are the primary targets of D-Glucoheptono-1,4-lactone.
Mode of Action
The compound interacts with its targets through a reaction with long-chain N-alkyl-N-(2-hydroxyethyl)amines . This interaction results in the formation of N-alkyl-N-(2-hydroxyethyl)aldonamides (alkyl: n-C6H13, n-C8H17, n-C10H21, n-C12H25, and n-C14H29) .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of howiinol a and its analogs . Howiinol A is an active antitumor constituent from the root and stem bark of Goniothamus howii (Annonaceae) .
Pharmacokinetics
The compound’s molecular weight (20817) and its solubility in water suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of D-Glucoheptono-1,4-lactone’s action are largely dependent on the specific targets it interacts with. For instance, in the case of Howiinol A synthesis, the compound contributes to the antitumor activity of the final product .
Action Environment
The action, efficacy, and stability of D-Glucoheptono-1,4-lactone can be influenced by various environmental factors. For instance, the compound’s reactivity with N-alkyl-N-(2-hydroxyethyl)amines may be affected by factors such as pH, temperature, and the presence of other reactants .
properties
IUPAC Name |
(3R,4S,5S)-3,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVCRCODGMFTFY-DVKNGEFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018985 | |
| Record name | Heptono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89-67-8 | |
| Record name | D-glycero-D-gulo-Heptonic acid, γ-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptono-1,4-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glycero-D-gulo-heptono-1,4-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-HEPTONOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCV668569W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of D-glycero-D-gulo-heptono-1,4-lactone?
A1: The molecular formula of this compound is C7H12O7, and its molecular weight is 208.17 g/mol. []
Q2: Are there any notable spectroscopic data available for this compound?
A2: Yes, 1H NMR spectroscopy has been particularly useful in determining the relative configuration of related compounds, specifically the C-4/C-5 stereochemistry in 2,3-unsaturated heptono-1,4-lactones. []
Q3: How is this compound used in organic synthesis?
A3: This compound serves as a valuable starting material for synthesizing various compounds, including:
- Deoxythiosugar Derivatives: Researchers have employed D-glucoheptono-1,4-lactone to create thiosugar derivatives mimicking furanose, pyranose, and septanose structures. This synthesis utilizes reactions like nucleophilic displacement, Michael addition, and epoxide ring opening. []
- Homonojirimycin Stereoisomers: D-glucoheptonolactone can be used to synthesize various homonojirimycin analogues, valuable tools for studying glycosidase inhibition profiles. []
- C-Glycosides of Glucofuranose: This lactone provides a practical pathway to synthesize epimeric C-glycosides of glucofuranose. []
- Polypropionate Fragments: this compound acts as a precursor for highly functionalized cyclopentanes, which are then used to synthesize polypropionate fragments containing tertiary-alcohol moieties. []
- Enantiopure (2R,4S)-4-Hydroxypipecolic Acid: This compound is a key intermediate in the synthesis of (2R,4S)-4-hydroxypipecolic acid, a valuable building block for various pharmaceuticals. [, ]
Q4: Can you provide an example of a stereoselective synthesis utilizing this compound?
A4: In the synthesis of polypropionate fragments, this compound derivatives are reacted with lithium enolates of 7-oxabicyclo[2.2.1]heptan-2-one derivatives. This reaction demonstrates high exo-face selectivity for the bicyclic ketones, highlighting the potential for stereochemical control using this lactone. []
Q5: Does this compound exhibit any biological activity?
A5: While this compound itself might not be the biologically active compound, its derivatives have shown promising activities:
- Glycosidase Inhibition: Derivatives of this lactone have been investigated for their ability to inhibit human liver glycosidases, with potential applications in treating diseases like Gaucher disease. [, ]
- Protein Kinase C Ligands: Conformationally constrained analogues of diacylglycerol, synthesized using a this compound template, have demonstrated potent and stereospecific binding to protein kinase C alpha (PK-Cα). These analogues act as potent agonists, stimulating phosphorylation and potentially impacting cellular signaling pathways. [, ]
Q6: Are there any drug delivery systems utilizing this compound?
A6: Yes, researchers have explored using this compound to modify poly(amidoamine) (PAMAM) dendrimers for drug delivery applications:
- α-Mangostin and Vadimezan Delivery: Conjugating α-mangostin and vadimezan to glucoheptoamidated and biotinylated PAMAM G3 dendrimers, using D-glucoheptono-1,4-lactone for modification, has shown promise in enhancing the anticancer and anti-nematode activities of these drugs. [, ]
- Cytisine Delivery: Glucoheptoamidation of PAMAM dendrimers, achieved through stepwise primary amine group amidation with D-glucoheptono-1,4-lactone, allows for controlled modification of the dendrimer's physicochemical properties. This modification enables efficient intracellular delivery of cytisine, a rigid and hydrophobic alkaloid, with potential applications in anticancer therapies. []
Q7: How does this compound react with chromium (VI)?
A7: The reaction between this compound and chromium (VI) is a redox process, yielding D-gluconic acid, formic acid, and chromium (III) as final products. This reaction involves the formation of chromium (IV) and chromium (V) intermediates, with kinetic studies suggesting a complex mechanism involving both Cr(VI) → Cr(IV) → Cr(II) and Cr(VI) → Cr(IV) → Cr(III) pathways. []
Q8: What is known about the surface activity of this compound derivatives?
A8: Several studies have explored the surface activity of N-alkyl-N-(2-hydroxyethyl)aldonamides derived from D-glucoheptono-1,4-lactone. These studies have revealed the impact of structural modifications on adsorption behavior at the air/water interface, offering insights into the relationship between molecular structure and surface activity. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



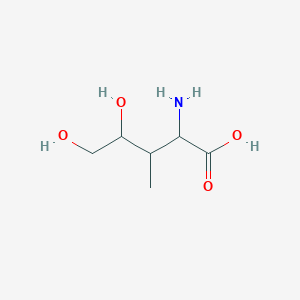

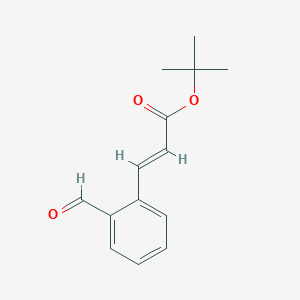
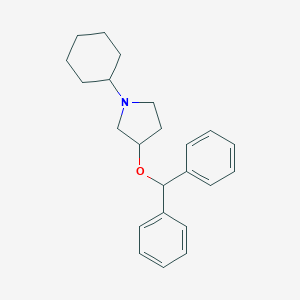
![4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine](/img/structure/B10651.png)
